[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate [(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate 1-(1Z-octadecenyl)-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphocholine is a 1-(Z)-alk-1-enyl-2-acyl-sn-glycero-3-phosphocholine in which the alk-1-enyl and acyl groups are specified as (1Z)-octadecenyl and (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl respectively.
Brand Name: Vulcanchem
CAS No.:
VCID: VC14558525
InChI: InChI=1S/C48H84NO7P/c1-6-8-10-12-14-16-18-20-22-24-25-26-27-29-31-33-35-37-39-41-48(50)56-47(46-55-57(51,52)54-44-42-49(3,4)5)45-53-43-40-38-36-34-32-30-28-23-21-19-17-15-13-11-9-7-2/h8,10,14,16,20,22,25-26,29,31,35,37,40,43,47H,6-7,9,11-13,15,17-19,21,23-24,27-28,30,32-34,36,38-39,41-42,44-46H2,1-5H3/b10-8-,16-14-,22-20-,26-25-,31-29-,37-35-,43-40-/t47-/m1/s1
SMILES:
Molecular Formula: C48H84NO7P
Molecular Weight: 818.2 g/mol

[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate

CAS No.:

Cat. No.: VC14558525

Molecular Formula: C48H84NO7P

Molecular Weight: 818.2 g/mol

* For research use only. Not for human or veterinary use.

[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate -

Specification

Molecular Formula C48H84NO7P
Molecular Weight 818.2 g/mol
IUPAC Name [(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate
Standard InChI InChI=1S/C48H84NO7P/c1-6-8-10-12-14-16-18-20-22-24-25-26-27-29-31-33-35-37-39-41-48(50)56-47(46-55-57(51,52)54-44-42-49(3,4)5)45-53-43-40-38-36-34-32-30-28-23-21-19-17-15-13-11-9-7-2/h8,10,14,16,20,22,25-26,29,31,35,37,40,43,47H,6-7,9,11-13,15,17-19,21,23-24,27-28,30,32-34,36,38-39,41-42,44-46H2,1-5H3/b10-8-,16-14-,22-20-,26-25-,31-29-,37-35-,43-40-/t47-/m1/s1
Standard InChI Key TXHZYNSTTCIWMJ-RXSQUPBGSA-N
Isomeric SMILES CCCCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC
Canonical SMILES CCCCCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Composition

The compound’s IUPAC name, [(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate, delineates its structural features:

  • Glycerol backbone: The sn-2 position is esterified with a DHA moiety (4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl), while the sn-1 position contains a (Z)-octadec-1-enoyl (oleic acid) group.

  • Phosphocholine headgroup: A phosphate group links the glycerol to a trimethylated ethanolamine, forming the zwitterionic phosphocholine motif .

The molecular formula is C₅₀H₈₈NO₈P, with a calculated molecular weight of 894.2 g/mol (derived from PubChem’s analogous phosphatidylethanolamine structure ).

Stereochemical and Geometric Configuration

  • Chirality: The glycerol backbone adopts an R-configuration at the sn-2 position, a critical determinant of biological activity in phospholipids.

  • Double-bond geometry: Both acyl chains feature Z-configured double bonds. The DHA chain contains six cis double bonds at positions 4,7,10,13,16, and 19, while the oleic acid chain has a single cis double bond at position 1 .

Table 1: Key Structural Properties

PropertyDescription
IUPAC Name[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl]oxy-3-[(Z)-octadecenoxy]propyl] phosphocholine
Molecular FormulaC₅₀H₈₈NO₈P
Molecular Weight894.2 g/mol
Acyl Chainssn-1: Oleic acid (18:1n−9); sn-2: DHA (22:6n−3)
HeadgroupPhosphocholine

Biological Significance and Metabolic Pathways

Role in Membrane Architecture

The compound’s DHA moiety confers exceptional fluidity to cellular membranes due to its high unsaturation. Polyunsaturated fatty acids (PUFAs) like DHA introduce kinks in lipid bilayers, enhancing membrane flexibility and facilitating protein-lipid interactions . This property is critical in neuronal and retinal tissues, where DHA constitutes >30% of phospholipids.

Biosynthesis and PEMT Activity

Phosphatidylcholine synthesis occurs via two pathways:

  • CDP-choline pathway: Predominantly generates PC with saturated or monounsaturated fatty acids.

  • PEMT pathway: Methylates phosphatidylethanolamine (PE) to PC, preferentially incorporating PUFAs like DHA .

The presence of DHA in this PC species suggests PEMT-mediated synthesis. Studies in humans demonstrate that plasma PC-DHA levels correlate with hepatic PEMT activity, influenced by estrogen status and genetic polymorphisms (e.g., PEMT rs12325817) . For instance, premenopausal women exhibit 24% higher PC-DHA concentrations than men, a difference attenuated by PEMT inhibition or menopause .

Table 2: Factors Influencing PEMT Activity and PC-DHA Levels

FactorEffect on PEMT ActivityImpact on PC-DHA Concentration
Estrogen (premenopause)↑ 24% vs. men
PEMT rs12325817 SNP↓ 14 pmol/nmol in carriers
Low choline diet↑ (compensatory)↓ in deficiency

Research Findings and Clinical Relevance

Association with Metabolic Health

In a clinical trial (NCT00065546), subjects on a low-choline diet exhibited reduced plasma PC-DHA levels, particularly in premenopausal women with PEMT polymorphisms . This decline paralleled decreases in the S-adenosylmethionine (AdoMet)/S-adenosylhomocysteine (AdoHcy) ratio, a biomarker of methylation capacity (r = 0.716, P = 0.0001) . These findings posit PC-DHA as a noninvasive indicator of hepatic methylation flux.

Analytical Methods and Detection

Mass Spectrometry Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying PC-DHA. In the referenced study, PC-DHA was isolated using hydrophilic interaction chromatography and detected via multiple reaction monitoring (MRM) for m/z 908.6 → 184.1 .

Challenges in Structural Characterization

The compound’s conformational flexibility complicates 3D structural analysis. PubChem notes that conformer generation is disallowed due to excessive atomic mobility . Nuclear magnetic resonance (NMR) spectroscopy remains underutilized for this species, necessitating advanced molecular dynamics simulations.

Future Directions and Applications

Biomarker Development

Validating PC-DHA as a PEMT activity surrogate could revolutionize noninvasive liver diagnostics. Current efforts focus on standardizing LC-MS/MS protocols and establishing population reference ranges.

Therapeutic Formulations

Encapsulating PC-DHA in nanoliposomes may enhance bioavailability for neurological applications. Preclinical trials in murine models show a 50% increase in brain DHA uptake with liposomal delivery vs. free DHA .

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